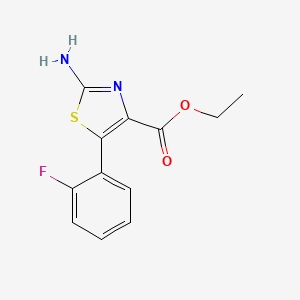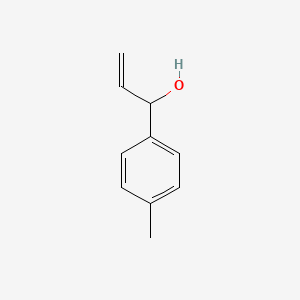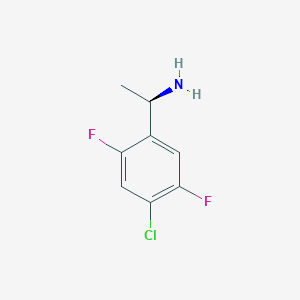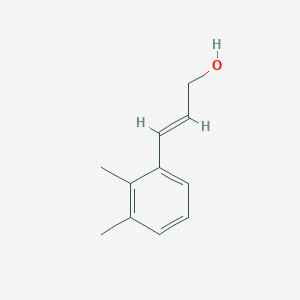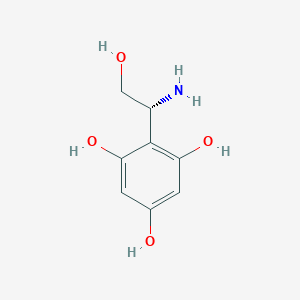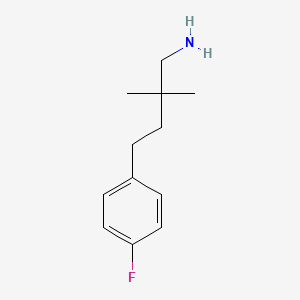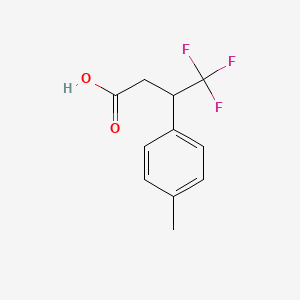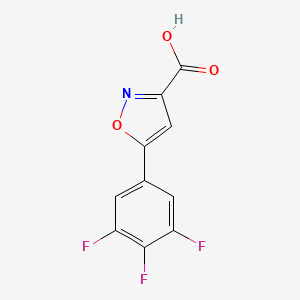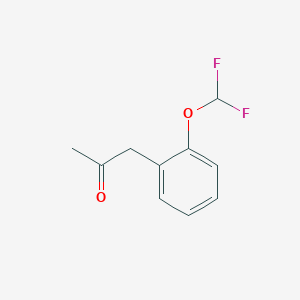
(R)-1-(2-Isopropoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-Isopropoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a phenyl ring substituted with an isopropoxy group and a hydroxyl group attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Isopropoxyphenyl)ethan-1-ol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Grignard Reaction: Another approach is the Grignard reaction, where a Grignard reagent reacts with an ester or aldehyde to form the desired alcohol.
Asymmetric Synthesis: Enantioselective synthesis using chiral catalysts or reagents can be employed to obtain the ®-enantiomer with high optical purity.
Industrial Production Methods
Industrial production of ®-1-(2-Isopropoxyphenyl)ethan-1-ol may involve large-scale reduction processes or catalytic hydrogenation techniques. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides, ethers.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Employed in the synthesis of chiral compounds for asymmetric synthesis.
Biology
Enzyme Studies: Utilized in studies involving enzyme-catalyzed reactions.
Metabolic Pathways: Investigated for its role in various metabolic pathways.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.
Drug Delivery: Explored as a component in drug delivery systems.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Materials Science: Investigated for its potential use in the development of new materials.
Mecanismo De Acción
The mechanism of action of ®-1-(2-Isopropoxyphenyl)ethan-1-ol depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely and require detailed study to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol: The enantiomer of the compound with different optical activity.
1-(2-Methoxyphenyl)ethan-1-ol: A similar compound with a methoxy group instead of an isopropoxy group.
1-(2-Ethoxyphenyl)ethan-1-ol: A compound with an ethoxy group in place of the isopropoxy group.
Uniqueness
®-1-(2-Isopropoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
(1R)-1-(2-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1 |
Clave InChI |
SQIRSCVITFKGIX-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1OC(C)C)O |
SMILES canónico |
CC(C)OC1=CC=CC=C1C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


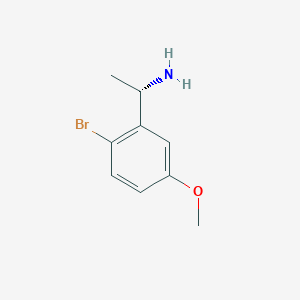


![Methyl 3-[4-(dimethylamino)phenyl]-2-hydroxypropanoate](/img/structure/B13608920.png)
